molecular formula C13H14F3NO4 B1452018 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate CAS No. 1198416-92-0

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate

Cat. No.: B1452018
CAS No.: 1198416-92-0
M. Wt: 305.25 g/mol
InChI Key: KAOIKDIXYSSMQU-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate is a chemical compound with the molecular formula C13H14F3NO4 and a molecular weight of 305.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The oxalate part of the compound is a salt formed with oxalic acid. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate include:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenyl ring, and pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

oxalic acid;3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.C2H2O4/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;3-1(4)2(5)6/h1-4,9,15H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOIKDIXYSSMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-92-0
Record name Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198416-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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